molecular formula C19H18FN3O5S B2520746 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034489-93-3

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2520746
CAS No.: 2034489-93-3
M. Wt: 419.43
InChI Key: YSSOSKOOPOOHSR-UHFFFAOYSA-N
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Description

  • The thiadiazole ring is formed by treating the precursor with sulfur sources and fluorine-containing reagents.

  • Linkage of Substituents

    • The key intermediate, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, is then alkylated with an ethyl spacer and subsequently coupled with the benzofuran carboxamide.

  • Industrial Production Methods

    On an industrial scale, the synthesis involves optimizations to enhance yield and purity, such as:

    • Catalytic Processes: : Employing metal catalysts to facilitate the cyclization and coupling reactions.

    • Batch and Continuous Flow Processes: : Optimizing reaction times and conditions to streamline production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions:

    • Formation of Benzofuran Carboxamide Backbone

      • The benzofuran carboxamide is synthesized via the cyclization of appropriate ortho-hydroxyaryl precursors under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical transformations:

    • Reduction: : Reactions that add hydrogen or remove oxygen, typically using reducing agents like lithium aluminum hydride.

    • Substitution: : Nucleophilic or electrophilic substitution reactions to modify its functional groups.

    Common Reagents and Conditions

    • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

    • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

    • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.

    Major Products Formed

    Products vary based on the reaction:

    • Oxidation: : Formation of hydroxylated or ketone derivatives.

    • Reduction: : Formation of deoxygenated or hydrogenated products.

    • Substitution: : Introduction of various substituents like halogens, alkyl, or aryl groups.

    Scientific Research Applications

    N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is applied in:

    • Chemistry: : As a building block for the synthesis of complex molecules.

    • Biology: : Investigating its biological activities, such as enzyme inhibition and receptor binding.

    • Medicine: : Exploring its potential as a therapeutic agent in the treatment of diseases like cancer and neurological disorders.

    • Industry: : Used in the development of advanced materials due to its unique electronic properties.

    Mechanism of Action

    The compound exerts its effects through interactions with specific molecular targets and pathways:

    • Enzyme Inhibition: : By binding to active sites of enzymes, it modulates their activity.

    • Receptor Binding: : Engaging with cellular receptors to influence signaling pathways.

    • Electron Transfer: : Participates in redox reactions, affecting cellular oxidative states.

    Comparison with Similar Compounds

    When compared to structurally similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to:

    • Structural Features: : Unique combination of fluorinated benzothiadiazole and methoxybenzofuran moieties.

    • Chemical Properties: : Specific reactivity patterns and stability.

    • Biological Activities: : Distinct enzyme inhibition and receptor binding profiles.

    List of Similar Compounds

    • 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide

    • Methoxybenzofuran derivatives

    • Fluorobenzothiadiazole analogs

    This compound, with its multifaceted applications and unique structural features, serves as a valuable tool in various fields of scientific research and industry.

    Properties

    IUPAC Name

    N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18FN3O5S/c1-22-14-7-6-13(20)11-15(14)23(29(22,25)26)9-8-21-19(24)17-10-12-4-3-5-16(27-2)18(12)28-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YSSOSKOOPOOHSR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18FN3O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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